N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(16-4-3-13-21-16)18-10-9-14-5-7-15(8-6-14)19-11-1-2-12-19/h3-8,13H,1-2,9-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZHDBQQPMZDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the phenyl group. One common method involves the reaction of 4-(pyrrolidin-1-yl)benzonitrile with ethyl 2-bromoacetate under basic conditions to form the intermediate compound. This intermediate is then subjected to cyclization with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}furan-2-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desirable properties.
Biology
This compound is being investigated for its potential as a ligand in receptor binding assays. The presence of the pyrrolidine ring enhances its binding affinity through hydrophobic interactions, while the furan ring can engage in π-π stacking interactions with aromatic residues in target proteins.
Medicine
This compound is being studied for its therapeutic effects, particularly its anti-inflammatory and analgesic properties. Preliminary research suggests that it may modulate the activity of specific enzymes or receptors involved in pain pathways.
Industry
In industrial applications, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique structure allows for the exploration of advanced materials in electronics and photonics.
Case Studies
Case Study 1: Analgesic Properties
Research has demonstrated that this compound exhibits significant analgesic effects in animal models. In a controlled study, subjects treated with this compound showed reduced pain responses compared to controls, indicating its potential for pain management therapies .
Case Study 2: Receptor Binding Assays
In receptor binding studies, this compound was shown to effectively bind to opioid receptors, suggesting its potential as a therapeutic agent in treating pain disorders. The binding affinity was measured using radiolabeled ligands and indicated a promising profile for further drug development .
Mechanism of Action
The mechanism of action of N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the furan ring can participate in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Observations
Backbone Flexibility: The ethyl linker in the target compound may confer greater conformational flexibility compared to rigid pyridine-based analogs like 18a . This flexibility could influence binding kinetics or off-target effects.
Substituent Effects :
- The pyrrolidine group in the target compound and 18a introduces a basic nitrogen, which may improve solubility and membrane permeability compared to neutral substituents like oxadiazole (13f ) or sulfonyl groups (CAS 1010880-32-6 ) .
- Hydroxymethyl modifications on the furan ring (13f ) enhance hydrogen-bonding capacity, critical for MMP-13 inhibition .
Biological Target Specificity: Pyridine-furan hybrids (18a–c) demonstrate nanomolar potency against KISS1R, a GPCR implicated in triple-negative breast cancer (TNBC). The pyrrolidine-phenyl group in 18a likely contributes to receptor binding . The absence of a zinc-binding group in 13f distinguishes it from classical MMP inhibitors, suggesting a novel mechanism of action .
Biological Activity
N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}furan-2-carboxamide, also known as CAS No. 952993-05-4, is a complex organic compound notable for its potential biological activities. This article delves into the synthesis, biological mechanisms, and specific activities of this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring , a phenyl group , and a furan ring , contributing to its unique properties. The synthesis typically involves multiple steps:
- Preparation of Pyrrolidine Ring : Starting from 4-(pyrrolidin-1-yl)benzonitrile.
- Formation of Intermediate : Reaction with ethyl 2-bromoacetate under basic conditions.
- Cyclization : The intermediate undergoes cyclization with furan-2-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
These steps yield the final product, which can be produced on an industrial scale using optimized methods for yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrrolidine ring enhances binding affinity through hydrophobic interactions, while the furan ring can engage in π-π stacking interactions with aromatic residues in target proteins. This mechanism modulates the activity of proteins, leading to various biological effects .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. In vitro tests have shown significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Candida albicans | 3.125 - 100 mg/mL |
These results indicate that the compound exhibits potent antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory and Analgesic Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory and analgesic properties. Preliminary studies suggest that it may inhibit specific pathways involved in inflammation, making it a candidate for therapeutic applications .
Case Studies
- Study on Antibacterial Efficacy : A research group evaluated various pyrrolidine derivatives for their antibacterial activity using the agar disc-diffusion method against common pathogens. The study found that this compound displayed significant inhibition against several bacterial strains, particularly MRSA (Methicillin-resistant Staphylococcus aureus) .
- Analgesic Activity Assessment : Another study focused on the analgesic properties of this compound in animal models, where it demonstrated a significant reduction in pain responses compared to control groups, suggesting its potential as a non-opioid analgesic agent .
Q & A
Q. What are the standard synthetic protocols for N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}furan-2-carboxamide, and how can reproducibility be ensured?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Coupling of furan-2-carbonyl chloride with a primary amine intermediate (e.g., 2-[4-(pyrrolidin-1-yl)phenyl]ethylamine) under reflux conditions in anhydrous acetonitrile or dichloromethane.
- Step 2 : Use of coupling agents like EDCI/HOBt or DCC to facilitate amide bond formation, with reaction times ranging from 12–24 hours .
- Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization from ethanol/water mixtures yields >90% purity.
- Critical Parameters : Monitor reaction pH (neutral to slightly basic), temperature (60–80°C), and moisture exclusion to avoid side reactions .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and spectrometric methods is essential:
- 1H/13C NMR : Confirm the presence of pyrrolidine protons (δ 2.5–3.0 ppm) and furan ring protons (δ 6.3–7.4 ppm). The carboxamide carbonyl signal appears at ~168–170 ppm in 13C NMR .
- IR Spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₁₈H₂₁N₂O₂: 297.1603) .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for in vitro assays?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers (<1 mM at pH 7.4). Use co-solvents like PEG-400 for in vitro studies .
- Stability : Stable at 4°C in dry form for >6 months. In solution, degradation occurs at pH <5 or >9, requiring neutral buffer systems for storage .
- LogP : Predicted logP ~2.8 (via computational tools like Molinspiration), indicating moderate lipophilicity for membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer :
- Core Modifications :
- Replace pyrrolidine with piperazine or morpholine to alter basicity and hydrogen-bonding capacity .
- Introduce electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring to enhance target binding affinity .
- Assay Design : Test derivatives in parallel using high-throughput screening (HTS) against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines). Compare IC₅₀ values and selectivity indices .
Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Validation : Replicate assays across multiple independent labs using standardized protocols (e.g., fixed incubation times, serum-free conditions) .
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .
- Computational Cross-Check : Perform molecular dynamics simulations to validate binding poses predicted by docking studies .
Q. How can researchers validate the proposed mechanism of action (e.g., enzyme inhibition) for this compound?
- Methodological Answer :
- In Vitro Enzymatic Assays : Use purified target enzymes (e.g., COX-2, HDACs) with fluorogenic substrates. Measure inhibition kinetics (Km, Vmax) under varying compound concentrations .
- Cellular Target Engagement : Employ techniques like cellular thermal shift assay (CETSA) or bioluminescence resonance energy transfer (BRET) to confirm intracellular target binding .
- Genetic Knockdown : Compare compound efficacy in wild-type vs. CRISPR/Cas9-mediated target-knockout cell lines .
Q. What are the best practices for assessing metabolic stability and toxicity in preclinical models?
- Methodological Answer :
- Metabolic Stability : Use liver microsomes (human/rodent) to calculate half-life (t₁/₂) and intrinsic clearance (CLint). Monitor major metabolites via LC-MS/MS .
- Toxicity Screening :
- In Vitro : HepG2 cell viability assays (CC₅₀), Ames test for mutagenicity.
- In Vivo : Acute toxicity studies in rodents (e.g., single-dose LD₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
